molecular formula C10H18Cl2N4 B2764833 [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 170353-31-8

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride

Katalognummer B2764833
CAS-Nummer: 170353-31-8
Molekulargewicht: 265.18
InChI-Schlüssel: BTMPTBVFEBPRFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H15N3O . It is also known as [1- (2-pyrimidinyl)-4-piperidinyl]methanol .

Wissenschaftliche Forschungsanwendungen

Bone Formation Enhancement

A study highlighted the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system, specifically for the treatment of bone disorders. This compound showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, suggesting potential applications in bone health and osteoporosis treatment (Pelletier et al., 2009).

Medicinal Chemistry Applications

Another research area involves the synthesis of complex molecules for medicinal applications. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine was proposed, emphasizing its significance in medicinal chemistry due to its conformational rigidity and importance as a diamine (Smaliy et al., 2011).

Antiosteoclast and Osteoblast Activity

Compounds synthesized from [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride demonstrated moderate to high antiosteoclast and osteoblast activity, indicating their potential utility in treating bone-related diseases and disorders (Reddy et al., 2012).

Anticonvulsant and Analgesic Activities

Research on substituted pyridine derivatives prepared from 2-chloro-6-ethoxy-4-acetylpyridine, derived from citrazinic acid, showed good analgesic and antiparkinsonian activities. These findings open pathways for the development of new therapeutic agents in pain management and Parkinson's disease treatment (Amr et al., 2008).

Sigma-1 Receptor Antagonists for Neuropathic Pain

A series of pyrimidines were developed as potent sigma-1 receptor antagonists with pharmacological antineuropathic pain activity. These compounds, especially one with high affinity to the σ1R receptor, demonstrated promising antinociceptive effects in models of neuropathic pain, highlighting their potential as novel drugs for treating neuropathic pain (Lan et al., 2014).

Wirkmechanismus

Target of Action

Compounds with a similar structure have been found to target theWnt β-catenin cellular messaging system . This system plays a crucial role in cell-cell communication and is involved in numerous cellular processes, including cell proliferation, differentiation, and migration.

Mode of Action

It is suggested that similar compounds act asagonists to the Wnt β-catenin pathway . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound would bind to components of the Wnt β-catenin pathway, enhancing its activity.

Biochemical Pathways

The Wnt β-catenin pathway is a key biochemical pathway affected by this compound . When activated, the Wnt β-catenin pathway can lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus. In the nucleus, β-catenin can bind to transcription factors and influence the expression of specific genes, leading to various downstream effects such as increased bone formation .

Pharmacokinetics

A compound with a similar structure was found to have excellent pharmacokinetic properties . These properties, along with factors such as the compound’s chemical structure and formulation, can impact its bioavailability.

Result of Action

Similar compounds that target the wnt β-catenin pathway have been associated with an increase in the bone formation rate . This suggests that [1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride could potentially have similar effects.

Action Environment

For instance, one source suggests storing a similar compound in a dark place and at a temperature between 2-8°C .

Eigenschaften

IUPAC Name

(1-pyrimidin-2-ylpiperidin-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-8-9-2-6-14(7-3-9)10-12-4-1-5-13-10;;/h1,4-5,9H,2-3,6-8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMPTBVFEBPRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride

CAS RN

170353-31-8
Record name [1-(pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.